N-(3,4-dimethylphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide
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Description
N-(3,4-dimethylphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide, also known as DMPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPO is a heterocyclic compound that belongs to the isoxazole class of compounds.
Scientific Research Applications
Crystal Structure and Analgesic Properties
The crystal structure of a related compound, N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, exhibits a unique conformation distinct from other capsaicinoids, which could imply specialized interactions with biological targets. This compound's structure, characterized by nearly perpendicular vanilloid, amide, and dimethylphenyl groups, suggests potential for analgesic properties similar to those of capsaicinoids, providing a basis for developing novel pain management therapies (Park, Lee, Kim, & Park, 1995).
Antitumor Activity
A novel synthesized compound, N-acetyl-N-(4-(4-methoxyphenyl-3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)acetamide (XN05), demonstrates potent antitumor activity against various cancer cells in vitro. This activity includes disrupting microtubule assembly, causing cell cycle arrest, and inducing apoptosis in human hepatocellular carcinoma cells. These findings suggest the compound's potential as a therapeutic agent for treating malignancies, highlighting its role in cancer research and treatment innovation (Wu et al., 2009).
Inhibition of Fatty Acid Synthesis
The chloroacetamides, including compounds with structural similarities to N-(3,4-dimethylphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide, are known to inhibit fatty acid synthesis in certain green algae. This inhibition is crucial for understanding the mechanisms of action of pre-emergent or early post-emergent herbicides and their potential environmental impact, offering insights into the broader applications of related chemical structures in both agricultural and environmental sciences (Weisshaar & Böger, 1989).
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-4-7-16(10-14(13)2)21-20(23)12-17-11-19(25-22-17)15-5-8-18(24-3)9-6-15/h4-11H,12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFXGBMMKFKEMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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